1,8-Naphthalenediamine, 2,7-diiodo-N,N,N',N'-tetramethyl-
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Overview
Description
1,8-Naphthalenediamine, 2,7-diiodo-N,N,N’,N’-tetramethyl- is an organic compound with the molecular formula C14H18N2I2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two iodine atoms and four methyl groups attached to the nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Naphthalenediamine, 2,7-diiodo-N,N,N’,N’-tetramethyl- typically involves the iodination of 1,8-Naphthalenediamine, N,N,N’,N’-tetramethyl-. The reaction is carried out in the presence of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to ensure selective iodination at the 2 and 7 positions.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process, starting with the synthesis of 1,8-Naphthalenediamine, N,N,N’,N’-tetramethyl-, followed by its iodination. The process requires precise control of reaction parameters, including temperature, concentration, and reaction time, to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,8-Naphthalenediamine, 2,7-diiodo-N,N,N’,N’-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the removal of iodine atoms, resulting in the formation of 1,8-Naphthalenediamine, N,N,N’,N’-tetramethyl-.
Substitution: The iodine atoms can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or aryl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, deiodinated naphthalenediamine, and substituted naphthalenediamine compounds.
Scientific Research Applications
1,8-Naphthalenediamine, 2,7-diiodo-N,N,N’,N’-tetramethyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential use in biological assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,8-Naphthalenediamine, 2,7-diiodo-N,N,N’,N’-tetramethyl- involves its interaction with molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. The presence of iodine atoms enhances its reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthalenediamine, N,N,N’,N’-tetramethyl-: Lacks the iodine atoms, resulting in different chemical properties and reactivity.
1,8-Naphthalenediamine, 2,7-dichloro-N,N,N’,N’-tetramethyl-: Contains chlorine atoms instead of iodine, leading to variations in reactivity and applications.
Uniqueness
1,8-Naphthalenediamine, 2,7-diiodo-N,N,N’,N’-tetramethyl- is unique due to the presence of iodine atoms, which impart distinct chemical properties, such as increased reactivity and potential for forming stable complexes with various substrates. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
651738-65-7 |
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Molecular Formula |
C14H16I2N2 |
Molecular Weight |
466.10 g/mol |
IUPAC Name |
2,7-diiodo-1-N,1-N,8-N,8-N-tetramethylnaphthalene-1,8-diamine |
InChI |
InChI=1S/C14H16I2N2/c1-17(2)13-10(15)7-5-9-6-8-11(16)14(12(9)13)18(3)4/h5-8H,1-4H3 |
InChI Key |
VLRTWPNBBIIIAX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=CC2=C1C(=C(C=C2)I)N(C)C)I |
Origin of Product |
United States |
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